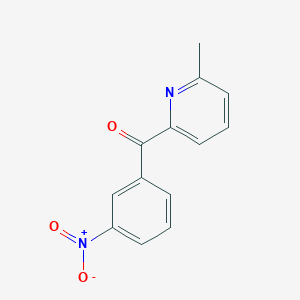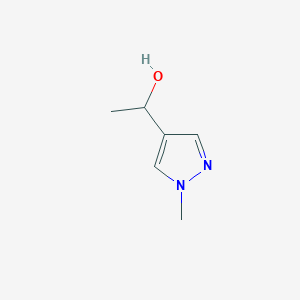
1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide
Vue d'ensemble
Description
1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide (BTBS) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a cyclic amide that has been used as a surfactant, lubricant, and solubilizer in a variety of applications. BTBS has also been studied for its potential to act as a catalyst in organic synthesis and its ability to act as a ligand in the coordination of metal ions.
Applications De Recherche Scientifique
Rhodium-Catalyzed C-C Bond Activation
One study explored the rhodium-catalyzed selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This process led to the production of common organic structural units such as benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These products were further processed through epoxidation and aromatization, showcasing a versatile approach to constructing useful compounds (Chen et al., 2016).
AlCl3-Promoted Cycloaddition
Another study demonstrated an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, leading to the high-yielding and stereoselective formation of indane derivatives. This process highlighted an unusual mechanism where the donor-acceptor cyclopropane served as a 2-styrylmalonate source, opening avenues for synthesizing highly functionalized compounds (Zhu et al., 2014).
Metal-Free Bicyclization Reactions
A novel metal-free bicyclization reaction of 1,7-enynes, using arylsulfonyl radicals, resulted in the regioselective formation of benzo[j]phenanthridines. This process involved a complex cascade mechanism, demonstrating the utility of sulfonyl compounds in facilitating intricate organic transformations (Zhu et al., 2015).
Nanosized N-Sulfonated Catalyst
Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst was characterized by various methods and showed efficient reuse without loss of catalytic activity, highlighting its potential in green chemistry applications (Goli-Jolodar et al., 2016).
Synthesis of Protected 1,2-Amino Alcohols
A study on tert-butanesulfinyl aldimines and ketimines explored their use as precursors in synthesizing protected 1,2-amino alcohols with high yields and diastereoselectivities. This research provided general protocols for the addition of various organometallic reagents, offering insights into the versatility of sulfinyl compounds in organic synthesis (Tang et al., 2001).
Propriétés
IUPAC Name |
1-benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-13(2,3)15-18(16,17)14(9-10-14)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBDPXLOWCJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619515 | |
| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
CAS RN |
669008-33-7 | |
| Record name | 1-Benzyl-N-tert-butylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)



